

### Comparative Guide to N-Desmethyl Azelastined4-1 Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | N-Desmethyl Azelastine-d4-1 |           |
| Cat. No.:            | B12408178                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the **N-Desmethyl Azelastine-d4-1** reference standard, offering insights into its specifications, available alternatives, and the analytical methods for its characterization. This information is intended to assist researchers in selecting the most suitable reference material for their analytical and bioanalytical studies.

### **Introduction to N-Desmethyl Azelastine**

N-Desmethyl Azelastine is the primary active metabolite of Azelastine, a potent second-generation histamine H1-receptor antagonist. Azelastine is widely used for the treatment of allergic rhinitis and conjunctivitis. As a key metabolite, N-Desmethyl Azelastine itself exhibits antihistaminic activity. The deuterated analog, N-Desmethyl Azelastine-d4, serves as an invaluable internal standard for pharmacokinetic and bioequivalence studies, enabling accurate quantification in biological matrices by mass spectrometry.

# Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard is critical for ensuring the accuracy and reliability of analytical data. Several vendors supply N-Desmethyl Azelastine-d4 and related deuterated standards. Below is a comparison of their typical specifications. Researchers are advised to



request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Table 1: Specifications of N-Desmethyl Azelastine-d4 and Alternatives



| Parameter                 | N-Desmethyl<br>Azelastine-d4                                                            | Azelastine-d4<br>HCl[1][2]                                                              | Azelastine-<br>d3[2]                                                                    | N-Desmethyl<br>Azelastine<br>(non-<br>deuterated)[3]<br>[4][5]                             |
|---------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Molecular<br>Formula      | C <sub>21</sub> H <sub>18</sub> D <sub>4</sub> CIN <sub>3</sub> O[<br>2][6]             | C <sub>22</sub> H <sub>20</sub> D <sub>4</sub> CIN <sub>3</sub> O·<br>HCI[1]            | C22H21D3CIN3O[<br>2]                                                                    | C21H22CIN3O[3]<br>[4]                                                                      |
| Molecular Weight          | 371.90[2][6]                                                                            | 385.93 (free<br>base) + 36.46<br>(HCI)[1]                                               | 384.92[2]                                                                               | 367.87[2]                                                                                  |
| CAS Number<br>(Unlabeled) | 47491-38-3[3]                                                                           | 1228258-95-4<br>(free base)[1]                                                          | 758637-88-6[2]                                                                          | 47491-38-3[3][4]                                                                           |
| Typical Purity            | ≥98% (Specific purity is lot-dependent and should be confirmed with the supplier's CoA) | ≥98% (Specific purity is lot-dependent and should be confirmed with the supplier's CoA) | ≥98% (Specific purity is lot-dependent and should be confirmed with the supplier's CoA) | ≥98% (Specific purity is lot-dependent and should be confirmed with the supplier's CoA)    |
| Suppliers                 | LGC Standards, Acanthus Research[6], Veeprho[7], Pharmaffiliates[2]                     | Axios<br>Research[1],<br>Alentris<br>Research[4]                                        | Pharmaffiliates[2]                                                                      | SynThink[3], LGC Standards[5], Alentris Research[4], Cayman Chemical, Simson Pharma        |
| Typical<br>Documentation  | Certificate of Analysis (CoA) with ¹H-NMR, Mass Spectrometry, and HPLC data[3]          | Certificate of<br>Analysis (CoA)                                                        | Certificate of<br>Analysis (CoA)                                                        | Certificate of Analysis (CoA) with <sup>1</sup> H-NMR, Mass Spectrometry, and HPLC data[3] |



#### **Experimental Protocols**

Accurate characterization of the N-Desmethyl Azelastine-d4 reference standard is crucial for its intended use. Below are representative experimental protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

## **High-Performance Liquid Chromatography (HPLC) for Purity Assessment**

This method is suitable for determining the chemical purity of the N-Desmethyl Azelastine-d4 reference standard.

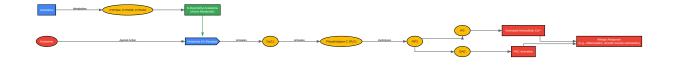
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 236 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Procedure: Inject the prepared sample and analyze the chromatogram for the main peak and any impurities. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices



This bioanalytical method is designed for the quantification of N-Desmethyl Azelastine in plasma samples, using N-Desmethyl Azelastine-d4 as an internal standard.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable C18 or similar reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).
- Flow Rate: 0.5 mL/min.
- Mass Spectrometer Settings:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Multiple Reaction Monitoring (MRM) Transitions:
    - N-Desmethyl Azelastine: Precursor ion (Q1) m/z 368.2 → Product ion (Q3) [Specific fragment to be determined based on compound fragmentation].
    - N-Desmethyl Azelastine-d4 (Internal Standard): Precursor ion (Q1) m/z 372.2 → Product ion (Q3) [Specific fragment to be determined based on compound fragmentation].
- Sample Preparation (Protein Precipitation):
  - $\circ~$  To 100  $\mu L$  of plasma sample, add 10  $\mu L$  of the N-Desmethyl Azelastine-d4 internal standard working solution.
  - $\circ$  Add 300 µL of acetonitrile to precipitate the proteins.
  - Vortex for 1 minute.
  - Centrifuge at 10,000 rpm for 10 minutes.



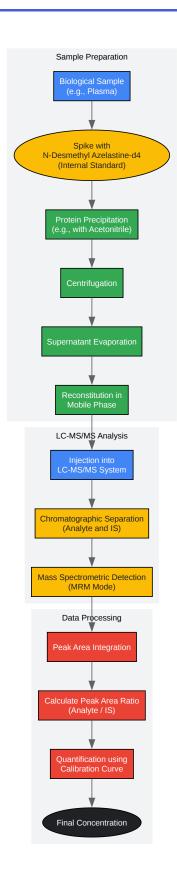

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Procedure: Inject the reconstituted sample into the LC-MS/MS system. The concentration of N-Desmethyl Azelastine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

#### **Visualizations**

#### **Azelastine Metabolism and Signaling Pathway**

The following diagram illustrates the metabolic conversion of Azelastine to N-Desmethyl Azelastine and the subsequent mechanism of action as a histamine H1-receptor antagonist.




Click to download full resolution via product page

Caption: Metabolism of Azelastine and its antagonistic effect on the Histamine H1 receptor signaling pathway.

### **Experimental Workflow for Bioanalytical Quantification**

The diagram below outlines the logical steps involved in the quantification of N-Desmethyl Azelastine in a biological sample using the deuterated internal standard.





Click to download full resolution via product page



Caption: Workflow for the bioanalytical quantification of N-Desmethyl Azelastine using a deuterated internal standard.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Azelastine-d4 HCl CAS 1228258-95-4 (free base) | Axios Research [axios-research.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. alentris.org [alentris.org]
- 5. N-Desmethyl Azelastine | TRC-D290950-10MG | LGC Standards [lgcstandards.com]
- 6. N-Desmethyl Azelastine-D4 Acanthus Research [acanthusresearch.com]
- 7. veeprho.com [veeprho.com]
- To cite this document: BenchChem. [Comparative Guide to N-Desmethyl Azelastine-d4-1 Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408178#n-desmethyl-azelastine-d4-1-reference-standard-specifications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com